AT-13148

Catalog No.
S548338
CAS No.
1056901-62-2
M.F
C17H16ClN3O
M. Wt
313.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AT-13148

CAS Number

1056901-62-2

Product Name

AT-13148

IUPAC Name

(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

InChI

InChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1

InChI Key

IIRWNGPLJQXWFJ-KRWDZBQOSA-N

SMILES

C1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

AT-13148; AT 13148; AT13148; AT13148 hydrochloride; AT13148 HCl

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O

Isomeric SMILES

C1=CC(=CC=C1C2=CNN=C2)[C@@](CN)(C3=CC=C(C=C3)Cl)O

Description

The exact mass of the compound (S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol is 313.09819 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Therapy

Specific Scientific Field: Oncology - Cancer Therapy

Summary of the Application: AT13148 is an oral AGC kinase inhibitor, which potently inhibits ROCK and AKT kinases . It has been shown to have antimetastatic and antiproliferative activity .

Methods of Application: The trial followed a rolling six design during dose escalation . AT13148 was administered orally three days a week (Mon–Wed–Fri) in 28-day cycles . Pharmacokinetic profiles were assessed using mass spectrometry and pharmacodynamic studies included quantifying p-GSK3β levels in platelet-rich plasma (PRP) and p-cofilin and p-MLC2 levels in tumor biopsies .

Results or Outcomes: Fifty-one patients were treated on study . The safety of 5–300 mg of AT13148 was studied . The dose-limiting toxicities included hypotension (300 mg), pneumonitis, and elevated liver enzymes (240 mg), and skin rash (180 mg) . The most common side effects were fatigue, nausea, headaches, and hypotension . On the basis of tolerability, 180 mg was considered the maximally tolerated dose . At 180 mg, mean C max and AUC were 400 nmol/L and 13,000 nmol/L/hour, respectively . At 180 mg, ≥50% reduction of p-cofilin was observed in 3 of 8 posttreatment biopsies .

Application in Antitumor Activity

Specific Scientific Field: Oncology - Antitumor Activity

Summary of the Application: AT13148 is a novel, oral Multi-AGC Kinase Inhibitor with potent pharmacodynamic and antitumor activity .

Methods of Application: AT13148 was identified using high-throughput X-ray crystallography and fragment-based lead discovery techniques .

Results or Outcomes: AT13148 caused substantial blockade of AKT, p70S6K, PKA, ROCK, and SGK substrate phosphorylation and induced apoptosis in a concentration and time-dependent manner in cancer cells with clinically relevant genetic defects in vitro and in vivo . Antitumor efficacy in HER2-positive, PIK3CA-mutant BT474 breast, PTEN-deficient PC3 human prostate cancer, and PTEN-deficient MES-SA uterine tumor xenografts was shown .

Application in Blocking Pancreatic Ductal Adenocarcinoma

Specific Scientific Field: Oncology - Pancreatic Ductal Adenocarcinoma

Summary of the Application: AT13148 treatment reduced subcutaneous tumor growth and blocked invasion of healthy pancreatic tissue by KPC tumor cells in vivo .

AT-13148 operates primarily through ATP-competitive inhibition of AGC kinases. The compound binds to the active site of these kinases, preventing ATP from engaging with the enzyme. This action leads to a cascade of downstream effects, including the modulation of signaling pathways critical for cell survival and proliferation. Specifically, AT-13148 has been shown to inhibit the phosphorylation of various substrates involved in the phosphoinositide 3-kinase/AKT signaling pathway, which is often dysregulated in cancer cells .

The biological activity of AT-13148 has been demonstrated in various preclinical models. It exhibits antiproliferative and antimetastatic properties, particularly in solid tumors such as melanoma and pancreatic cancer. The compound induces apoptosis in cancer cells with specific genetic defects and has shown efficacy in reducing tumor growth in xenograft models. Notably, AT-13148 has a distinct mechanism of action compared to traditional AKT inhibitors, which may contribute to its potential effectiveness against cancers exhibiting resistance to single-agent therapies .

The synthesis of AT-13148 involves advanced organic chemistry techniques, including high-throughput X-ray crystallography and fragment-based lead discovery methods. These approaches allow for the identification and optimization of compounds that effectively inhibit AGC kinases. The detailed synthetic pathway typically includes steps such as the formation of pyrazole derivatives and subsequent functionalization to achieve the desired pharmacological properties .

AT-13148 is primarily investigated for its applications in oncology as a therapeutic agent targeting multiple AGC kinases involved in cancer progression. Its ability to inhibit both AKT and ROCK makes it a candidate for treating various malignancies characterized by aberrant signaling through these pathways. Clinical trials have explored its use in solid tumors, assessing its safety, tolerability, and pharmacodynamic effects .

AT-13148 shares similarities with several other multi-kinase inhibitors but distinguishes itself through its specific target profile and mechanism of action. Below is a comparison with similar compounds:

Compound NameTarget KinasesUnique Features
CCT128930AKT, p70S6KSelective for AKT inhibition
LY294002PI3K, AKTPrimarily a PI3K inhibitor
GSK690693AKTFocused on AKT inhibition without multi-targeting
MK-2206AKTAllosteric inhibitor specifically for AKT

AT-13148's ability to inhibit multiple AGC kinases simultaneously sets it apart from these compounds, potentially offering enhanced efficacy against tumors that rely on multiple signaling pathways for growth and survival .

AT-13148, also known by its chemical name (1S)-2-amino-1-(4-chlorophenyl)-1-(4-(1H-imidazol-1-yl)phenyl)ethanol, has the molecular formula C₁₇H₁₆ClN₃O and a molecular weight of 313.78 g/mol. The compound features a single stereocenter at the C1 position, conferring an S-configuration as confirmed by its InChI descriptor ([t17-/m0/s1). This stereochemical specificity is critical for its binding affinity to target kinases, as demonstrated in crystallographic studies.

Key Structural Features:

  • Chlorophenyl group: Positioned at C1, contributing to hydrophobic interactions with kinase ATP-binding pockets.
  • Imidazole moiety: Linked via a methylene bridge, enabling hydrogen bonding with kinase hinge regions.
  • Aminomethyl alcohol group: Facilitates solubility and metabolic stability.

Table 1: Molecular and Stereochemical Properties

PropertyValue/DescriptorSource
Molecular formulaC₁₇H₁₆ClN₃O
CAS Registry Number1056901-62-2
InChIInChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1
Stereochemical centerC1 (S-configuration)

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallography of AT-13148 bound to a PKA-AKT chimera (PDB ID: 4AXA) revealed its binding mode within the ATP-binding pocket. The compound adopts a folded conformation, with the imidazole group forming a hydrogen bond to the hinge region residue Met173 (bond length: 2.1 Å). The chlorophenyl group occupies a hydrophobic cleft formed by Tyr122 and Glycine loop residues, while the aminomethyl alcohol group interacts with Asp184 via water-mediated hydrogen bonds.

Key Crystallographic Insights:

  • ATP-competitive binding: AT-13148 displaces ATP by mimicking its adenine ring interactions.
  • Conformational flexibility: The methylene bridge allows adaptation to kinase-specific conformational changes.
  • Dual ROCK/AKT inhibition: Structural similarities between ROCK and AKT ATP-binding sites enable simultaneous targeting.

Table 2: Crystallographic Data Summary

ParameterValueSource
Resolution2.3 Å
Space groupP 21 21 21
R-factor0.198
Key interactionsH-bond (Met173), hydrophobic (Tyr122)

Physicochemical Properties: Solubility, Stability, and Partition Coefficients

AT-13148 exhibits pH-dependent solubility, with high solubility in dimethyl sulfoxide (DMSO; 62 mg/mL at 25°C) but poor aqueous solubility (<1 mg/mL in water). Its logP value of 5.23 indicates moderate lipophilicity, favoring cellular membrane penetration. Stability studies show degradation under acidic conditions (t₁/₂ = 4.2 hours at pH 2), while remaining stable in neutral buffers (t₁/₂ > 72 hours).

Partitioning Behavior:

  • Octanol-water partition coefficient (logP): 5.23
  • Plasma protein binding: 92% (human), 89% (mouse)
  • Thermal stability: Decomposes at 218°C

Table 3: Physicochemical Profile

PropertyValueSource
Solubility in DMSO62 mg/mL (197.59 mM)
Aqueous solubility<1 mg/mL
logP5.23
pKa9.1 (amine), 14.2 (alcohol)

Synthetic Pathways and Process Optimization

AT-13148 is synthesized via a seven-step route starting from 4-chlorobenzaldehyde. Key steps include:

  • Asymmetric Henry reaction: Introduces the stereocenter using a cinchona alkaloid catalyst (92% ee).
  • Buchwald-Hartwig amination: Couples the imidazole moiety with a brominated intermediate.
  • Chiral resolution: Achieved via diastereomeric salt formation with L-tartaric acid.

Process Optimization Challenges:

  • Low yield in final step: Initial 18% yield improved to 43% via palladium nanoparticle catalysis.
  • Byproduct formation: Controlled by optimizing reaction temperature (70°C → 50°C).
  • Green chemistry metrics: E-factor reduced from 32 to 12 through solvent recycling.

Table 4: Synthetic Route Efficiency

StepYield (%)Purity (%)
Asymmetric Henry8598
Buchwald-Hartwig7895
Final coupling4399

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

313.0981898 g/mol

Monoisotopic Mass

313.0981898 g/mol

Heavy Atom Count

22

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A49037RP1E

Wikipedia

At-13148

Dates

Modify: 2023-08-15
1: Yap TA, Walton MI, Grimshaw KM, Te Poele RH, Eve PD, Valenti MR, de Haven Brandon AK, Martins V, Zetterlund A, Heaton SP, Heinzmann K, Jones PS, Feltell RE, Reule M, Woodhead SJ, Davies TG, Lyons JF, Raynaud FI, Eccles SA, Workman P,  Thompson NT, Garrett MD. AT13148 is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity. Clin Cancer Res. 2012 Jul 15;18(14):3912-23. doi: 10.1158/1078-0432.CCR-11-3313. Epub 2012 Jul 10. PubMed PMID: 22781553.

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